Cas no 690249-13-9 (N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide)

N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide
- F1710-0066
- ZINC12176674
- N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-(thiophen-2-yl)propanamide
- AKOS000809956
- 690249-13-9
- N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide
- AKOS016324365
- N-benzyl-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-thiophen-2-ylpropanamide
-
- インチ: 1S/C23H22N4O2S2/c1-29-18-11-9-17(10-12-18)22-25-23(27-26-22)31-20(19-8-5-13-30-19)14-21(28)24-15-16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,24,28)(H,25,26,27)
- InChIKey: BHOHJJAOCUNYQO-UHFFFAOYSA-N
- SMILES: S(C1=NNC(C2C=CC(=CC=2)OC)=N1)C(C1=CC=CS1)CC(NCC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 450.11841830g/mol
- 同位素质量: 450.11841830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 9
- 複雑さ: 556
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 133Ų
N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1710-0066-10μmol |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-30mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-2mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-40mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-4mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-10mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-5μmol |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-20μmol |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-20mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1710-0066-5mg |
N-benzyl-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-3-(thiophen-2-yl)propanamide |
690249-13-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamideに関する追加情報
Comprehensive Analysis of N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide (CAS No. 690249-13-9)
The compound N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide (CAS No. 690249-13-9) is a structurally complex molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique combination of a 1,2,4-triazole core, thiophene moiety, and benzyl group makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of enzymatic activity, given the prevalence of triazole-containing compounds in FDA-approved drugs.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like this one, especially those containing sulfur and nitrogen atoms. This trend aligns with current searches for "novel triazole derivatives in drug design" and "role of thiophene in medicinal chemistry." The compound's methoxyphenyl group further enhances its pharmacological profile, as evidenced by the increasing number of publications exploring aryl ether functionalities in bioactive molecules.
The synthesis of N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide typically involves multi-step organic reactions, with the 1,2,4-triazole ring formation being a critical step. Modern synthetic approaches often employ click chemistry techniques, which have become a hot topic in pharmaceutical research. This aligns with frequent search queries about "efficient triazole synthesis methods" and "sulfanyl linker applications in drug design."
From a drug development perspective, the compound's propanamide backbone offers excellent potential for structure-activity relationship (SAR) studies. Recent literature suggests that modifications at the benzyl position or the thiophene ring could yield derivatives with improved pharmacokinetic properties. This is particularly relevant given current industry focus on "optimizing amide-containing drug candidates" and "enhancing heterocyclic compound bioavailability."
Analytical characterization of 690249-13-9 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The presence of both aromatic and aliphatic regions in its structure makes it an interesting subject for spectral analysis, corresponding to common search terms like "NMR interpretation of complex heterocycles" and "mass spec fragmentation patterns of triazole-thiophene compounds."
In biological systems, the 1,2,4-triazole moiety is known to participate in hydrogen bonding interactions, while the thiophene ring contributes to π-π stacking. These molecular interactions explain the growing research interest in this compound class, as seen in search trends for "molecular docking studies of triazole derivatives" and "drug-receptor interactions of sulfur-containing heterocycles."
The stability profile of N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide under various pH conditions has become a recent research focus, addressing common queries about "chemical stability of triazole drugs" and "formulation challenges with sulfanyl-linked compounds." Preliminary studies suggest moderate stability in physiological conditions, making it suitable for further pharmaceutical development.
From a green chemistry perspective, researchers are investigating more sustainable synthetic routes for this compound, responding to increased searches for "eco-friendly heterocycle synthesis" and "green approaches to amide formation." The development of catalytic methods for constructing its 1,2,4-triazole core represents an important advancement in this direction.
In conclusion, N-benzyl-3-{3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-ylsulfanyl}-3-(thiophen-2-yl)propanamide (CAS No. 690249-13-9) represents a fascinating case study in modern medicinal chemistry. Its structural features address multiple current research priorities, from drug-like property optimization to sustainable synthesis. As the scientific community continues to explore multi-functional heterocycles, this compound will likely remain at the forefront of pharmaceutical innovation and academic investigation.
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